molecular formula C19H19N3O2 B11303398 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methylbenzamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methylbenzamide

Cat. No.: B11303398
M. Wt: 321.4 g/mol
InChI Key: RZSKSDZDKYTFDE-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a pyrazole ring, and a methylbenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYLBENZAMIDE typically involves the reaction of 4-methoxybenzyl chloride with 1H-pyrazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-{1-[(4-HYDROXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYLBENZAMIDE.

    Reduction: Formation of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYLBENZYLAMINE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C19H19N3O2/c1-14-4-3-5-16(12-14)19(23)21-18-10-11-20-22(18)13-15-6-8-17(24-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,23)

InChI Key

RZSKSDZDKYTFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC

Origin of Product

United States

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